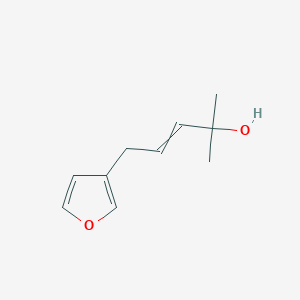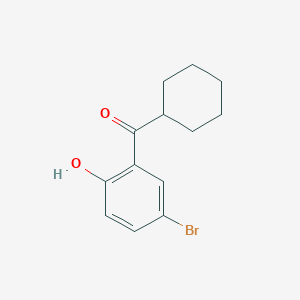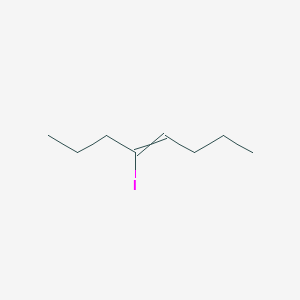![molecular formula C16H12N2O2 B14416520 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione CAS No. 80022-25-9](/img/structure/B14416520.png)
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline ring system, which is then further modified to obtain the desired compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoxaline ring, altering its electronic properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .
Scientific Research Applications
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Cinnoline: Structurally similar but with different electronic properties and reactivity.
Uniqueness
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione is unique due to its specific ring structure and functional groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
80022-25-9 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
7,8,9,10-tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-8H,1-4H2 |
InChI Key |
KZMWWBZYMQEDLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=O)C4=NC=CN=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


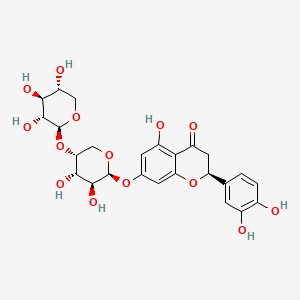
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
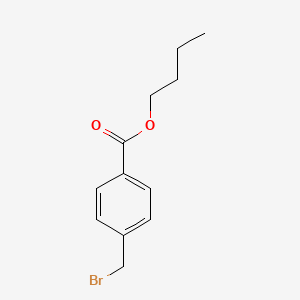
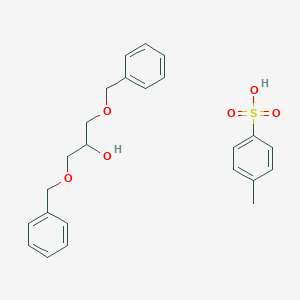
![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
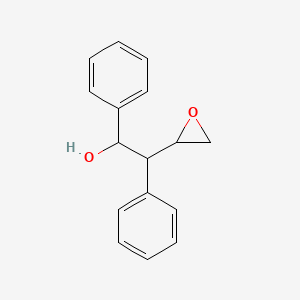
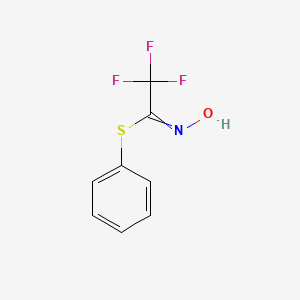
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
